2-(3-bromophenyl)-1H-indene-1,3(2H)-dione
Description
Significance of the Indane-1,3-dione Core Structure in Organic Synthesis and Materials Science
The indane-1,3-dione core is a valuable precursor in organic synthesis due to the reactivity of its methylene (B1212753) group, which is activated by the two adjacent carbonyl groups. This feature allows for a variety of chemical modifications, including Knoevenagel condensations, to introduce diverse substituents at the 2-position. researchgate.netresearchgate.net This synthetic accessibility has led to the creation of a vast library of derivatives with tailored properties. globaljournals.org
In materials science, the indane-1,3-dione moiety is recognized for its electron-accepting properties. nih.gov This characteristic is leveraged in the design of advanced materials, including organic dyes and photopolymerization initiators. nih.gov The ability to fine-tune the electronic properties of the scaffold through chemical modification has made it a key component in the development of materials for organic electronics. nih.gov
Overview of 2-Aryl-1H-indene-1,3(2H)-dione Derivatives as Advanced Molecular Systems
The introduction of an aryl group at the 2-position of the 1H-indene-1,3(2H)-dione scaffold gives rise to the class of 2-aryl-1H-indene-1,3(2H)-dione derivatives. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry and materials science. nih.gov The aryl substituent can be readily varied, allowing for the systematic investigation of structure-activity relationships. researchgate.net
These derivatives have been explored for a range of biological activities. nih.gov Furthermore, the electronic interplay between the aryl ring and the indanedione core can lead to interesting photophysical properties, making them candidates for various applications. nih.gov
Contextualizing 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione within the Broader Indane-1,3-dione Chemical Space
This compound is a specific derivative within the extensive family of 2-aryl-1H-indene-1,3(2H)-diones. Its structure is characterized by a bromine atom on the meta-position of the phenyl ring. This substitution is significant as the bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecules.
The synthesis of 2-aryl-1H-indene-1,3(2H)-diones, including the 3-bromo-phenyl variant, can be achieved through established synthetic methodologies. One common approach is the Knoevenagel condensation between 1,3-indandione (B147059) and the corresponding aromatic aldehyde, in this case, 3-bromobenzaldehyde (B42254). researchgate.net Another modern and efficient method is the palladium-catalyzed direct α-arylation of 1,3-indandione with an appropriate aryl halide. nih.gov
Below are data tables summarizing the key information for this compound and the general synthetic methods for its preparation.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉BrO₂ |
| CAS Number | 1470-43-5 |
Data sourced from commercial supplier information. sigmaaldrich.com
Table 2: General Synthetic Routes for 2-Aryl-1H-indene-1,3(2H)-diones
| Reaction | Description |
|---|---|
| Knoevenagel Condensation | Condensation of 1,3-indandione with an aromatic aldehyde in the presence of a base. researchgate.netresearchgate.net |
| Palladium-Catalyzed α-Arylation | Direct coupling of 1,3-indandione with an aryl halide using a palladium catalyst. nih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1H-Indene-1,3(2H)-dione |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9BrO2 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9BrO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H |
InChI Key |
UZJVFBZFVZBWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2 Aryl 1h Indene 1,3 2h Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-aryl-1H-indene-1,3(2H)-diones. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a 2-aryl-1H-indene-1,3(2H)-dione is characterized by distinct signals corresponding to the aromatic protons and the single methine proton at the C-2 position. For the parent compound, 2-phenyl-1H-indene-1,3(2H)-dione, the protons of the indan-1,3-dione moiety typically appear as a multiplet in the downfield region, around 7.8-8.1 ppm. nih.gov The protons of the phenyl group at C-2 also resonate in the aromatic region, generally between 7.1 and 7.4 ppm. nih.gov A key diagnostic signal is the singlet for the methine proton (H-2), which appears significantly downfield, often around 4.2-4.3 ppm, due to the influence of the adjacent carbonyl and aromatic groups. nih.gov
In the case of 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione, the spectrum would exhibit more complex splitting patterns in the aromatic region due to the bromine substituent. The four protons on the indandione’s benzene (B151609) ring would likely appear as two multiplets. The four protons on the 3-bromophenyl ring would also show distinct signals, with their chemical shifts influenced by the bromine's electron-withdrawing and anisotropic effects. The methine proton at C-2 would still be expected as a singlet in a similar downfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The most downfield signals belong to the carbonyl carbons (C-1 and C-3) of the indandione ring, typically resonating in the range of 190-205 ppm. mdpi.com The aromatic carbons of both the indandione and the aryl substituent appear between 120 and 145 ppm. The carbon atom bearing the bromine in the 3-bromophenyl group would have its chemical shift influenced by the heavy atom effect. The methine carbon (C-2) signal is also characteristic, appearing in the midfield region of the spectrum. For related indene (B144670) derivatives, this carbon can be found around 50-60 ppm.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-phenyl-1,3-indandione | 8.04 (d), 7.87 (t), 7.33 (d), 7.29 (t), 7.18 (t), 4.26 (s, 1H, H-2) nih.gov | Data not readily available in provided sources. Carbonyl carbons expected ~190-205 ppm. |
| 2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione | 8.52 (d), aromatic protons, 3.8 (s, 3H, OCH₃) researchgate.net | ESI-MS data provided, not ¹³C NMR. researchgate.net |
| 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene | 7.14–7.39 (m, aromatic), 6.64 (s, 1H), 4.36 (t, 1H), 3.31-3.38 (d, 2H), 2.13-3.08 (m, 4H) nih.gov | Detailed assignments available in source. nih.gov |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is highly effective for identifying the principal functional groups within the this compound molecule. The most prominent features in its IR spectrum are the intense absorption bands corresponding to the carbonyl groups.
The β-diketone system of the 1,3-indandione (B147059) core gives rise to strong, characteristic C=O stretching vibrations. Typically, these appear as a pair of bands in the region of 1670-1740 cm⁻¹. For the parent 1H-indene-1,3(2H)-dione, these absorptions are clearly observed. researchgate.net The exact frequencies can be influenced by the electronic effects of the C-2 substituent.
Other significant absorptions include:
Aromatic C-H stretching: Weak to medium bands typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region. researchgate.net
C-Br stretching: A weaker absorption expected in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Example |
|---|---|---|---|
| Carbonyl (C=O) | Symmetric/Asymmetric Stretching | 1670 - 1740 | 1,3-Indandione researchgate.net |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | 2-acyl-1,3-indandione derivatives researchgate.net |
| Aromatic C-H | Stretching | 3000 - 3100 | General for aromatic compounds |
| C-Br | Stretching | 500 - 700 | General for bromoarenes |
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₉BrO₂), the calculated monoisotopic mass is approximately 300.98 u. The presence of bromine is readily identifiable from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.
Upon electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for aromatic ketones include the loss of neutral molecules like carbon monoxide (CO). northeastern.edu Predicted fragmentation for this compound includes:
Loss of a bromine atom: Leading to a fragment ion at [M-Br]⁺.
Loss of carbon monoxide: Resulting in peaks at [M-CO]⁺ and [M-2CO]⁺.
Cleavage of the bromophenyl group: Generating ions corresponding to the indene-1,3-dione cation and the bromophenyl cation or radical.
Fragmentation of the indandione skeleton: This can lead to the formation of a benzoyl cation or related structures. northeastern.edu
The analysis of these fragments helps to confirm the connectivity of the aryl group to the indandione core. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 2-aryl-1H-indene-1,3(2H)-diones is dominated by π → π* transitions associated with the extensive conjugated system encompassing both aromatic rings and the dicarbonyl moiety. These typically result in strong absorption bands in the UV region. mdpi.com
For 2-substituted indan-1,3-diones, multiple absorption bands can be observed. researchgate.net The π → π* transitions of the aromatic rings give rise to intense absorptions at shorter wavelengths. A lower energy absorption, often extending into the visible region, can be attributed to the larger conjugated system. mdpi.com Additionally, the weaker n → π* transitions of the carbonyl groups are expected at longer wavelengths, though they may be obscured by the more intense π → π* bands. sigmaaldrich.com The introduction of the bromophenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-phenyl derivative due to the extension of the conjugated system and the electronic effects of the halogen.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not available in the searched literature, analysis of closely related structures provides a clear picture of the expected solid-state conformation. mdpi.comchemicalbook.com X-ray crystallographic studies of other 2-substituted-1,3-indandiones reveal that the indandione ring system is largely planar. mdpi.com
The key structural parameter determined by this technique would be the dihedral angle between the plane of the indandione core and the plane of the 3-bromophenyl ring. In similar structures, such as 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione, the substituted phenyl ring is significantly twisted out of the plane of the rest of the molecule due to steric hindrance, exhibiting large dihedral angles. This twisting would be a defining feature of the three-dimensional structure of this compound, influencing its crystal packing and intermolecular interactions. The analysis would also precisely determine all bond lengths and angles, confirming the covalent structure and revealing any distortions from ideal geometry.
Electronic Structure and Tautomeric Equilibria in 2 Aryl 1h Indene 1,3 2h Diones
Investigation of Tautomeric Forms (e.g., Keto-Enol)
Like other β-dicarbonyl compounds, 2-aryl-1H-indene-1,3(2H)-diones exist as a dynamic equilibrium between two primary tautomeric forms: the diketo form and the enol form. researchgate.netresearchgate.net This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. researchgate.net
Diketone Tautomer: This form, officially named 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione, features two carbonyl groups (C=O) at the 1- and 3-positions of the indane ring. The proton at the 2-position (the α-carbon) is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. researchgate.net
Enol Tautomer: The enol form is generated when the α-proton migrates to one of the carbonyl oxygen atoms. This results in the formation of a hydroxyl group (-OH) and a carbon-carbon double bond within the five-membered ring. researchgate.net The systematic name for the enol form is 3-hydroxy-2-(3-bromophenyl)-1H-inden-1-one.
These tautomers are distinct constitutional isomers that rapidly interconvert. researchgate.netresearchgate.net While the diketo form is often more stable in simple monocarbonyl compounds, the 1,3-dicarbonyl arrangement provides additional stabilizing factors for the enol form, making the equilibrium a critical aspect of the compound's character. researchgate.net In some instances, particularly in highly polar solvents, the formation of a zwitterionic species, resulting from proton transfer, has also been considered.

Influence of the Aryl Substituent at the 2-Position on Tautomeric Equilibrium
The nature of the substituent on the aryl ring at the 2-position significantly influences the position of the keto-enol equilibrium. This is due to the electronic effects (both inductive and resonance) that the substituent exerts on the molecule, thereby altering the relative stabilities of the keto and enol tautomers. thermofisher.combohrium.com
The 3-bromo substituent on the phenyl ring in this compound has a dual electronic effect:
Inductive Effect (-I): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the phenyl ring and, consequently, from the C-2 position of the indandione core. This effect can increase the acidity of the C-2 proton, facilitating its removal and potentially shifting the equilibrium.
Resonance Effect (+M): Bromine also possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring through resonance. This is an electron-donating effect, although for halogens, it is generally weaker than the inductive effect.
Table 1: Predicted Electronic Effects of Substituents on the Tautomeric Equilibrium of 2-Aryl-1,3-Indandiones
| Substituent (at para-position for clarity) | Inductive Effect | Resonance Effect | Expected Influence on Enol Form Stability |
| -OCH₃ (Methoxy) | Weakly withdrawing (-I) | Strongly donating (+M) | Increase |
| -CH₃ (Methyl) | Weakly donating (+I) | N/A | Slight Increase |
| -H (Hydrogen) | N/A | N/A | Baseline |
| -Cl (Chloro) | Strongly withdrawing (-I) | Weakly donating (+M) | Decrease |
| -Br (Bromo) | Strongly withdrawing (-I) | Weakly donating (+M) | Decrease |
| -NO₂ (Nitro) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Significant Decrease |
This table provides a qualitative prediction based on general electronic principles. The actual equilibrium position is a complex interplay of electronic, steric, and solvent effects.
Solvent Polarity Effects on Electronic Structure and Tautomerism
The tautomeric equilibrium of 2-aryl-1,3-indandiones is highly sensitive to the polarity of the solvent. mdpi.com This phenomenon, known as solvatochromism, can be observed through changes in UV-Visible absorption spectra. slideshare.netresearchgate.net The solvent influences the equilibrium by differentially solvating and stabilizing the keto and enol tautomers, which possess different polarities.
Non-polar Solvents (e.g., Chloroform, Hexane): In these environments, the less polar diketo tautomer is generally favored. These solvents have limited ability to form strong intermolecular interactions like hydrogen bonds with the solute. mdpi.com
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): These solvents can stabilize the more polar enol tautomer through dipole-dipole interactions. nih.gov Studies on related compounds show a significant shift toward the enol form in DMSO compared to chloroform. mdpi.comnih.gov The strong hydrogen bond accepting nature of DMSO can also interact with the enolic proton, further stabilizing this form. researchgate.netnih.gov
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize both tautomers, but the strong interactions with the enol form, and potentially a zwitterionic form, often lead to a higher population of these species compared to non-polar solvents.
The change in the electronic environment provided by the solvent alters the energy levels of the molecular orbitals, which can be monitored by UV-Vis spectroscopy. A shift to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) upon changing solvent polarity provides evidence of strong solute-solvent interactions and the shifting tautomeric equilibrium. slideshare.netnih.gov
Table 2: Representative Solvent Effect on the Keto-Enol Equilibrium of a β-Dicarbonyl Compound (Acetylacetone)
| Solvent | Dielectric Constant (ε) | % Enol Form |
| Gas Phase | 1.0 | 92% |
| Cyclohexane | 2.0 | 95% |
| Chloroform (CDCl₃) | 4.8 | 85% |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 62% |
| Water | 80.1 | 15% |
Data compiled from computational and experimental studies on acetylacetone (B45752) as a representative β-diketone. researchgate.net The trend demonstrates the significant influence of solvent polarity and hydrogen bonding capability on the equilibrium.
Hydrogen Bonding Interactions and Their Role in Stabilization
A crucial factor stabilizing the enol form of 2-aryl-1,3-indandiones is the formation of a strong intramolecular hydrogen bond. researchgate.net This bond forms between the hydrogen atom of the enolic hydroxyl group (-OH) and the oxygen atom of the adjacent carbonyl group (C=O).
This interaction creates a stable, planar, six-membered pseudo-aromatic ring. researchgate.net The formation of this ring contributes significantly to the thermodynamic stability of the enol tautomer, making it more favorable than might be expected based solely on bond energies. researchgate.net The strength of this hydrogen bond is influenced by the electronic nature of the substituents on the 2-aryl ring. Electron-withdrawing groups can increase the acidity of the enolic proton, potentially strengthening the hydrogen bond, while electron-donating groups may have the opposite effect. This intramolecular hydrogen bond is a key reason why β-dicarbonyl compounds like this compound have a much higher enol content at equilibrium compared to simple ketones and aldehydes. researchgate.net In non-polar solvents, this internal hydrogen bond is particularly important for stabilizing the enol form, as there are no solvent molecules to compete for hydrogen bonding. researchgate.net
Reactivity and Chemical Transformations Involving the 2 3 Bromophenyl 1h Indene 1,3 2h Dione Moiety
Participation in Multicomponent and Domino Reactions for Complex Scaffolds
The indene-1,3(2H)-dione core, including the 2-(3-bromophenyl) derivative, is an excellent substrate for multicomponent reactions (MCRs) and domino reactions. These one-pot processes offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity from simple starting materials. academie-sciences.fr
One notable example is the three-component reaction of ninhydrin (B49086) (a hydrated form of indane-1,2,3-trione), malononitrile (B47326), and various diamines. rsc.org This reaction proceeds efficiently in water at room temperature to produce exocyclic enaminones, such as imidazolidine-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives, in high yields (73–98%). rsc.org The process is notable for its green credentials, utilizing water as a solvent and avoiding the need for a catalyst. rsc.org
Domino reactions involving the indene-1,3-dione framework also enable the stereoselective synthesis of complex structures. For instance, the reaction of (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones with 1,4-dithiane-2,5-diol (B140307) in water can create three contiguous stereocenters in a single operation through a sequence of C-C and C-S bond formations via Michael addition. researchgate.net
The 2-halo-2-aryl-1H-indene-1,3(2H)-dione structure is a key intermediate for synthesizing fused heterocyclic systems. A significant application is the cyclocondensation reaction with 2-aminobenzenethiols. This reaction, typically carried out in refluxing ethanol, provides a convenient route to benzo[b]indeno[1,2-e] mit.eduthiazin-11(10aH)-ones. researchgate.net This transformation highlights the utility of the bromo-indenedione derivative in constructing complex, sulfur-containing heterocyclic frameworks. researchgate.net
The versatility of the indene-1,3-dione core extends to the synthesis of other fused systems. For example, various pyrido[2,3-d]pyridazine-2,8-dione derivatives have been designed and synthesized through the annulation of a 2-pyridone pattern. rsc.org While not directly starting from 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione, these synthetic strategies showcase the potential of the broader class of compounds in generating novel fused heterocycles. rsc.orgnih.gov Similarly, photochemical oxidative cyclization of related stilbene (B7821643) derivatives can lead to thieno-annelated polycyclic aromatic compounds. rsc.org
The following table summarizes a representative reaction for the formation of a thiazolo-fused derivative:
| Reactants | Product | Conditions | Yield | Reference |
| 2-bromo-2-(substituted phenyl)-1H-indene-1,3(2H)-diones, 2-aminobenzenethiols | Benzo[b]indeno[1,2-e] mit.eduthiazin-11(10aH)-ones | Freshly dried ethanol | 70-85% | researchgate.net |
Spirocyclic compounds, characterized by two rings connected through a single shared atom, are readily accessible using this compound and related structures. The reactivity of the indene-1,3-dione nucleus is central to these transformations.
An efficient method for creating spirocyclopropanes involves the reaction of 1,3-indanedione with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of powdered potassium carbonate. nih.gov This method is applicable to a range of 1,3-diones and provides the corresponding spirocyclopropanes in high yields. nih.gov
Another important route to spiro compounds is through [3+2] cycloaddition reactions. For instance, the reaction of 2-arylidene-1,3-indandiones with 1,3,4-oxathiazol-2-one (B8730521) derivatives can furnish novel spiroindene-1,3-dione isothiazoline derivatives. researchgate.net Furthermore, domino reactions have been developed for the stereoselective synthesis of spiro[indoline-3,3'-pyridine] derivatives, demonstrating the power of multicomponent strategies in assembling complex spiro-heterocycles. academie-sciences.fr The synthesis of spirocyclic indolines can also be achieved through an interrupted Bischler–Napieralski reaction, where persistent spiroindoleninium ions are trapped by nucleophiles. mit.edu
A selection of synthetic routes to spirocyclic compounds is presented below:
| Starting Material | Reagents | Product Type | Yield | Reference |
| 1,3-Indanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, K₂CO₃ | Cyclohexane-1,3-dione-2-spirocyclopropanes | High | nih.gov |
| N-Acyltryptamines | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Spirocyclic pyrrolidinoindolines | Up to 100% | mit.edu |
| 2-Arylidene-1,3-indandiones | 1,3,4-Oxathiazol-2-one derivatives | Spiroindene-1,3-dione isothiazolines | Not specified | researchgate.net |
| Benzaldehyde, malononitrile, oxindole (B195798), ammonium (B1175870) acetate (B1210297) | N/A | Spiro[indoline-3,3'-pyridine] | Not specified | academie-sciences.fr |
Role as a Synthetic Intermediate for Novel Chemical Structures
This compound serves as a crucial synthetic intermediate for a wide range of novel chemical structures, largely due to the versatile reactivity of the indandione core. nih.gov Its derivatives are precursors to various heterocyclic compounds that exhibit interesting biological activities. researchgate.net
The synthesis of benzo[b]indeno[1,2-e] mit.eduthiazin-11(10aH)-ones from 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione derivatives is a prime example of its utility. researchgate.net Furthermore, the indandione moiety can be transformed into other heterocyclic systems. For instance, 2-diazo-1H-indene-1,3(2H)-dione, which can be synthesized from 1,3-indandione (B147059), is a key intermediate for producing numerous heterocyclic compounds and can be converted to isochroman-1,4-dione. nih.gov
The ability to introduce various substituents at the 2-position, followed by further cyclization or modification reactions, makes this class of compounds a valuable platform for combinatorial chemistry and the discovery of new molecular entities. nih.gov
Mechanistic Studies of Reactions Involving the Indene-1,3(2H)-dione Core
Understanding the reaction mechanisms involving the indene-1,3(2H)-dione core is essential for controlling reaction outcomes and designing new synthetic pathways.
In the multicomponent synthesis of imidazolidin/tetrahydropyrimidine-2-ylidene-1,3-indenediones, the proposed mechanism begins with a Knoevenagel condensation between ninhydrin and malononitrile. rsc.org This is followed by a nucleophilic attack of a diamine on the Knoevenagel adduct, leading to the elimination of hydrogen cyanide and subsequent cyclization to form the final heterocyclic product. rsc.org
For domino reactions leading to spiro[indoline-3,3'-pyridine]s, the proposed mechanism involves the initial formation of an imine and a benzylidenemalononitrile. A subsequent Michael addition of oxindole to the benzylidenemalononitrile, followed by a Mannich-type reaction with the imine and a Pinner-type cyclization, leads to the final spiro compound. academie-sciences.fr
The synthesis of 2-diazo-1,3-indanedione from 1,3-indanedione and a diazo-transfer reagent like p-toluenesulfonyl azide (B81097) proceeds via the enolate of the dione (B5365651). This enolate acts as a nucleophile, attacking the azide, which is followed by the elimination of p-toluenesulfonamide (B41071) to yield the diazo product. These mechanistic insights are crucial for optimizing reaction conditions and expanding the synthetic utility of the indene-1,3(2H)-dione core.
Chemical Modifications at the Activated Methylene (B1212753) Group and Ketone Functions
The C2 position of the 1H-indene-1,3(2H)-dione ring is an activated methylene group, flanked by two carbonyl groups, making it highly acidic and a prime site for various chemical modifications.
One of the most common reactions at this position is the Knoevenagel condensation with aldehydes or ketones. nih.gov For example, the reaction of 1,3-indandione with various aromatic aldehydes in the presence of a base like piperidine (B6355638) yields 2-arylidene-1,3-indandiones. nih.gov Similarly, condensation with malononitrile can introduce cyano groups at this position, leading to compounds like 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. nih.govencyclopedia.pub
The synthesis of the title compound, this compound, often involves the bromination of 2-phenyl-1H-indene-1,3(2H)-dione. This highlights the reactivity of the C2 position. Once the bromine is introduced, as in 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione, it can act as a leaving group in substitution reactions, allowing for the introduction of other nucleophiles. researchgate.net
The ketone functionalities, while less commonly modified in the context of creating complex scaffolds from this specific precursor, can undergo reactions typical of carbonyl groups. However, the reactivity of the activated methylene group often dominates the chemistry of this scaffold.
Strategic Functionalization of Aromatic Groups on the Indene (B144670) Core
While modifications at the activated methylene group are more common, functionalization of the aromatic benzene (B151609) ring of the indene core represents another avenue for creating structural diversity. This can be achieved through electrophilic aromatic substitution reactions.
Reactions such as nitration and halogenation have been performed on related fused heterocyclic systems derived from thiophenes and pyrazoles, which are analogous to the indene system. clockss.org For instance, nitration of thieno rsc.orgmit.eduthiadiazine 1,1-dioxides with a mixture of nitric and sulfuric acids leads to monosubstituted nitro derivatives. clockss.org This suggests that similar electrophilic substitution reactions could be applied to the benzene ring of the this compound scaffold to introduce functional groups like nitro or additional halogens, thereby modulating the electronic properties and biological activity of the resulting molecules. The Friedel–Crafts reaction is another powerful tool for C-H bond functionalization on aromatic systems, allowing for the introduction of alkyl or acyl groups. nih.gov
Computational Chemistry Studies on 2 Aryl 1h Indene 1,3 2h Diones
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the optimized geometries and electronic characteristics of molecules. For 2-aryl-1H-indene-1,3(2H)-dione derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict key structural and electronic parameters. nih.gov
Table 1: Representative Calculated Geometric Parameters for 2-Aryl-1H-indene-1,3(2H)-dione Scaffolds
| Parameter | Typical Calculated Value | Description |
| C=O Bond Length | ~1.22 Å | Length of the carbonyl bonds in the dione (B5365651) moiety. |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Bond lengths within the fused benzene (B151609) ring. |
| C-C (Cyclopentane) | ~1.47 - 1.54 Å | Bond lengths within the five-membered ring. |
| Dihedral Angle (Aryl-Indene) | Varies | The angle between the plane of the aryl substituent and the indene (B144670) core, crucial for conformational analysis. |
Electronic Properties: DFT is also employed to analyze the electronic landscape of these molecules. The molecular electrostatic potential (MEP) surface identifies the electrophilic and nucleophilic regions of the molecule, which is crucial for understanding intermolecular interactions. nih.govresearchgate.net The carbonyl oxygens typically represent the most negative (nucleophilic) regions, while the area around the acidic proton at the C-2 position can be electrophilic.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For 2-aryl-1H-indene-1,3(2H)-diones, the nature and position of substituents on the aryl ring, such as the bromine atom in the 3-position, can modulate these orbital energies and thus the molecule's reactivity and electronic properties.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Predicted chemical shifts are then compared with experimental data to confirm the proposed structure. nih.govnih.gov For 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione, theoretical calculations would predict specific shifts for the protons and carbons of both the indenedione core and the bromophenyl ring.
IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT calculations can predict the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies often show good agreement with experimental IR spectra, allowing for precise assignment of absorption bands, such as the characteristic C=O stretching vibrations in the dione moiety. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Visible absorption spectra. nih.gov The calculations can identify the specific molecular orbitals involved in the main electronic transitions, such as π-π* transitions within the conjugated system, and predict the maximum absorption wavelength (λmax).
Table 2: Correlation of Theoretical and Experimental Spectroscopic Data for 2-Aryl-1H-indene-1,3(2H)-diones
| Spectroscopy | Parameter | Typical Calculated Range | Typical Experimental Range |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm | δ 7.0 - 8.5 ppm |
| Methine Proton (C2-H) | δ 4.0 - 5.0 ppm | δ 4.0 - 5.0 ppm | |
| IR | C=O Stretch | 1680 - 1740 cm⁻¹ | 1670 - 1730 cm⁻¹ |
| C=C Stretch (Aromatic) | 1580 - 1620 cm⁻¹ | 1570 - 1610 cm⁻¹ | |
| UV-Vis | λmax (π-π* transition) | Varies with substituent | Varies with substituent |
Modeling of Molecular Interactions with Biological Macromolecules and Ligands
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is extensively used to study how 2-aryl-1H-indene-1,3(2H)-dione derivatives might interact with biological targets such as enzymes or DNA. nih.govamazonaws.com
These studies can predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions that stabilize the ligand-receptor complex. For derivatives of 1,3-indandione (B147059), key interactions often include:
Hydrogen Bonding: Interactions between the carbonyl oxygens of the indenedione and hydrogen bond donor residues in the protein's active site. nih.gov
π-π Stacking: Aromatic interactions between the fused benzene ring or the 2-aryl substituent and aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. researchgate.net
Hydrophobic Interactions: Interactions involving the nonpolar parts of the molecule. nih.gov
For this compound, docking studies would elucidate how the bromophenyl group fits into the binding pocket of a target macromolecule and whether the bromine atom participates in halogen bonding or other specific interactions. Such studies are crucial in rational drug design and in explaining the biological activity of these compounds. researchgate.netnih.gov
Analysis of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of 2-aryl-1H-indene-1,3(2H)-diones. These compounds are often prepared via condensation reactions, such as the Knoevenagel or Claisen-Schmidt reactions, between 1,3-indandione and an appropriate aryl aldehyde. nih.govnih.gov
By modeling the reaction pathway, chemists can:
Identify Intermediates: Determine the structure of transient species that form during the reaction.
Locate Transition States: Calculate the structure and energy of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Evaluate Reaction Energetics: Compare the energies of reactants, intermediates, transition states, and products to understand the thermodynamic and kinetic feasibility of a proposed mechanism.
For instance, in the synthesis of this compound from 1,3-indandione and 3-bromobenzaldehyde (B42254), computational analysis could confirm the mechanism, likely involving the formation of an enolate from 1,3-indandione followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration. nih.govacs.org
Conformational Analysis and Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. frontiersin.org
Conformational Analysis: Molecules are not rigid structures. A conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve studying the rotation around the single bond connecting the phenyl ring to the indene core to find the most stable rotational isomers.
Molecular Dynamics (MD) Simulations: MD simulations are particularly valuable for studying the stability of a ligand-receptor complex identified through docking. nih.govmdpi.com By simulating the movement of all atoms in the system over a period of time (typically nanoseconds), MD can assess:
Stability of Binding: Whether the ligand remains stably bound in the active site. This is often analyzed using the root-mean-square deviation (RMSD) of the ligand's position over time. nih.gov
Flexibility of the System: How different parts of the protein and ligand move and fluctuate during the simulation, analyzed via the root-mean-square fluctuation (RMSF). nih.gov
Key Intermolecular Interactions: The persistence of interactions like hydrogen bonds throughout the simulation, providing a more realistic picture of the binding mode. nih.govfrontiersin.org
These simulations provide crucial insights into the dynamic nature of the interaction between 2-aryl-1H-indene-1,3(2H)-diones and their biological targets, complementing the static picture from molecular docking.
Structure Function Relationships in 2 Aryl 1h Indene 1,3 2h Diones: Insights into Chemical Design
Impact of Substituents on Electronic Properties and Reactivity Profile
The electronic character and reactivity of 2-aryl-1H-indene-1,3(2H)-diones are profoundly influenced by the nature of the substituent on the aryl ring. The indane-1,3-dione nucleus itself is a β-diketone, and the hydrogen atoms on the central carbon (C-2) are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. wikipedia.org This allows for the formation of a stable enolate anion, which is a key intermediate in many of its chemical reactions. wikipedia.org
When an aryl group is introduced at the C-2 position, its substituents directly modulate the electron density and stability of the entire system. For 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione, the bromine atom at the meta-position of the phenyl ring acts as an electron-withdrawing group primarily through its inductive effect. This has several consequences:
Increased Acidity: The electron-withdrawing nature of the bromine atom further increases the acidity of the C-2 position, though this effect is more pronounced for substituents at the ortho or para positions.
Electrophilicity: The electron-withdrawing substituent enhances the electrophilic character of the carbonyl carbons, making them more susceptible to nucleophilic attack.
The reactivity of the exocyclic double bond in 2-arylmethylene-1,3-indandiones, formed through condensation reactions, is also governed by these electronic effects. This position is a key site for various cycloaddition and Michael addition reactions. mdpi.com
Influence of Aryl Ring Substitutions (e.g., Halogens, Hydroxyl, Methoxy) on Molecular Behavior
The specific type and position of a substituent on the aryl ring lead to distinct changes in molecular behavior. A comparison of common substituents illustrates the range of possible electronic modulation.
Halogens (e.g., Bromo): As seen in this compound, halogens are deactivating, electron-withdrawing groups due to their strong inductive effect. In theoretical studies on aryl halides, electron-withdrawing groups like cyano (-CN) and trifluoromethyl (-CF3) were found to lower the energy barriers for amination reactions, particularly when at the ortho or para position. nih.gov A bromo group at the meta position exerts a strong electron-withdrawing inductive effect, influencing the molecule's reactivity.
Hydroxyl (-OH): A hydroxyl group can act as either an electron-donating group through resonance (when at the ortho or para position) or a weakly electron-withdrawing group through induction. Its presence can significantly alter properties; for instance, a hydroxyl group was unexpectedly formed in one synthesis of a related indan-1,3-dione derivative, indicating its potential to influence reaction pathways. nih.gov
The following table summarizes the general electronic effects of these substituents on the aryl ring.
| Substituent | Position | Primary Electronic Effect | Impact on Aryl Ring |
|---|---|---|---|
| -Br (Bromo) | Meta | Inductive Withdrawal (-I) | Deactivating |
| -OH (Hydroxyl) | Para | Resonance Donation (+R) > Inductive Withdrawal (-I) | Activating |
| -OCH3 (Methoxy) | Para | Resonance Donation (+R) > Inductive Withdrawal (-I) | Activating |
Rational Design Principles for Modulating Chemical Reactivity
Rational design is the deliberate, structure-based creation of new molecules with specific functionalities. For 2-aryl-1H-indene-1,3(2H)-diones, this involves leveraging the principles of substituent effects to fine-tune chemical reactivity for particular applications, such as the development of novel enzyme inhibitors or functional materials. nih.govnih.gov
Key design principles include:
Tuning Electrophilicity: To enhance reactivity towards nucleophiles, one can introduce strong electron-withdrawing groups (e.g., nitro, cyano, or halogens) onto the aryl ring. This strategy is employed to activate molecules for specific bond-forming reactions. nih.gov
Modulating Steric Hindrance: The size and position of substituents can be used to control the regioselectivity of reactions. Bulky groups can block certain reaction sites, directing reactants to attack a more accessible position. nih.gov
Controlling Solubility and Lipophilicity: Substituents can be chosen to alter the physical properties of the molecule. Adding polar groups like hydroxyls can increase water solubility, while incorporating alkyl chains can increase lipophilicity, which is a key parameter in drug design. nih.gov
Bioisosteric Replacement: In medicinal chemistry, parts of a molecule can be replaced with chemical groups (bioisosteres) that retain similar biological activity but may improve other properties. For example, a phenyl ring could be replaced with a thiophene (B33073) ring to modulate activity or metabolic stability. nih.gov
By systematically applying these principles, chemists can design libraries of 2-aryl-1H-indene-1,3(2H)-dione derivatives and screen them for enhanced performance in fields ranging from materials science to pharmacology.
Insights from Quantitative Structure-Activity Relationships (QSAR) in Related Indanedione Systems
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is invaluable for predicting the activity of new compounds and for understanding the structural features that are most important for a desired effect.
While specific QSAR studies on this compound are not widely reported, research on related heterocyclic systems provides significant insights. For example, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives, which share a similar core structure, was used to predict their inhibitory activity against the protein kinase CK2. nih.gov Another study on different inhibitors used descriptors like polar surface area (PSA), dipole moment, and molecular weight to build a predictive model for activity against acetylcholinesterase. mdpi.com
Key findings from such QSAR studies on related systems include:
Descriptor Importance: Molecular descriptors such as steric and electrostatic fields, dipole moment, and polar surface area often show a strong correlation with biological activity. nih.govmdpi.com
Predictive Power: A reliable QSAR model, validated statistically, can accurately predict the activities of compounds that have not yet been synthesized, guiding research efforts. nih.govmdpi.com
Structural Insights: The models provide a framework for understanding which parts of the molecule are most influential. For instance, 3D-QSAR maps can highlight regions where steric bulk or electrostatic charge is favorable or unfavorable for activity. nih.gov
The table below shows typical descriptors used in QSAR models for related inhibitor compounds.
| QSAR Descriptor | Definition | Relevance to Molecular Activity |
|---|---|---|
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties and receptor binding. mdpi.com |
| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and ligand-receptor electrostatic interactions. mdpi.com |
| Molecular Weight (MW) | The mass of one mole of the substance. | A fundamental descriptor related to size and often included in drug-likeness rules. mdpi.com |
| LogP | The octanol-water partition coefficient. | A measure of lipophilicity, crucial for membrane permeability and distribution. nih.gov |
Understanding Ligand-Target Interactions at a Molecular Level through Computational and Binding Studies
To understand how molecules like this compound interact with biological targets, researchers employ computational and experimental binding studies. These methods provide a detailed picture of the forces and geometries involved in ligand-receptor binding.
Computational Studies (Molecular Docking): Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.gov Studies on related heterocyclic compounds have used docking to identify key binding modes. For example, docking of a perimidine derivative into the active site of acetylcholinesterase helped to explain its inhibitory activity. nih.govresearchgate.net Such studies can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the target protein.
Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of a molecule. researchgate.net These calculations can provide values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net DFT can also be used to calculate dipole moments and analyze vibrational spectra, which can be correlated with experimental results. researchgate.netresearchgate.net
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into how molecules pack together and the nature of secondary interactions like hydrogen bonds and van der Waals forces. nih.govresearchgate.net
Through these combined computational and experimental approaches, a comprehensive understanding of the structure-function relationships of 2-aryl-1H-indene-1,3(2H)-diones can be achieved, paving the way for the design of new compounds with tailored chemical and biological profiles.
Advanced Research Directions and Unexplored Avenues for 2 3 Bromophenyl 1h Indene 1,3 2h Dione
Development of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and subsequent transformation of 2-aryl-1H-indene-1,3(2H)-diones, including the 3-bromo derivative, are increasingly benefiting from advanced catalytic methods. Research is moving beyond classical condensation reactions toward more efficient and atom-economical pathways.
Palladium-catalyzed cross-coupling reactions represent a key area of development. A direct α-arylation of indane-1,3-dione with aryl halides or triflates, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand like tBu-XPhos, provides a direct route to 2-aryl derivatives. organic-chemistry.org This method offers high yields for a broad spectrum of substrates, including those with sterically hindered and electronically diverse groups. organic-chemistry.org Another innovative palladium-catalyzed approach involves the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones, using phenyl formate (B1220265) as a carbon monoxide source to construct the indene-1,3-dione core. organic-chemistry.org
For transformations, palladium catalysis is also crucial. For instance, 2-aryl-1,3-indandiones can undergo intermolecular annulation with alkynes using a Pd(OAc)₂ catalyst to generate complex spirobi[indene]-1,3-diones. researchgate.net Furthermore, cobalt-catalyzed C-H activation and spiroannulation of 1,3-indandiones with alkenes have been developed, showcasing the potential for other transition metals to create novel molecular architectures. researchgate.net The use of specific catalysts, such as camphorsulfonic acid (CSA), has also been effective in promoting condensation reactions between 1,3-indandione (B147059) derivatives and brominated aldehydes under reflux conditions.
Table 1: Catalytic Systems in the Synthesis and Transformation of Indene-1,3-dione Scaffolds
| Catalytic System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / tBu-XPhos | Direct α-arylation | Indane-1,3-dione, Aryl iodides/triflates | 2-Aryl-1H-indene-1,3(2H)-diones | organic-chemistry.org |
| Pd(OAc)₂ | Intermolecular Annulation | 2-Aryl-1,3-indandiones, Alkynes | Spirobi[indene]-1,3-diones | researchgate.net |
| Camphorsulfonic Acid (CSA) | Condensation | 1,3-Indandione derivatives, Brominated aldehydes | Brominated indene-diones | |
| Co(III) Complex | C-H Activation / Spiroannulation | 1,3-Indandione, Alkenes | Spiroindenes | researchgate.net |
Exploration of Asymmetric Synthesis and Stereocontrol in Derivatives
While 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione is achiral, its structure serves as a prochiral precursor for a variety of derivatives where stereocontrol is paramount. Future research is geared towards the asymmetric synthesis of these derivatives, creating chiral molecules with defined three-dimensional structures.
A significant area of exploration is the stereocontrolled cycloaddition reactions involving the indene-dione framework. For example, the [3+2] cycloaddition reaction between a 2-amino-1H-indene-1,3(2H)-dione derivative and a nitroalkene has been shown to proceed with high regioselectivity and stereoselectivity, favoring the endo product. researchgate.net This selectivity can be rationalized and predicted through computational analysis of the reaction pathways. researchgate.net
The development of novel catalytic asymmetric methods is another key direction. Strategies that have been successful for other classes of compounds, such as the catalytic enantioselective synthesis of functionalized 1,3-enynes using novel Michael acceptors, could be adapted for indene-dione derivatives. rsc.org Furthermore, principles of stereocontrolled synthesis, such as those used to selectively form (1E,3E) or (1Z,3E) isomers of dienes by tuning the bulkiness of substituents, could be applied to reactions involving the exocyclic double bond of Knoevenagel condensation products derived from this compound. nih.gov The two carbonyl groups also offer handles for asymmetric reduction to create chiral diols, or for stereoselective additions to generate chiral tertiary alcohols.
Integration into Complex Supramolecular Architectures
The rigid, planar structure and distinct electronic properties of the indene-1,3-dione core make it an excellent building block, or tecton, for supramolecular chemistry. The this compound molecule is particularly well-suited for this purpose due to the presence of the bromine atom, which serves as a versatile handle for cross-coupling reactions.
Researchers have successfully integrated the indane-1,3-dione moiety into macrocyclic structures like cyclophanes. nih.gov In one approach, Suzuki-Miyaura cross-coupling reactions were used to attach allyl groups to a bis-functionalized indane-1,3-dione precursor, followed by a ring-closing metathesis reaction to form the macrocycle. nih.gov
Another promising avenue is the construction of host-guest systems for ion sensing. The indane-1,3-dione unit is a strong electron-acceptor. nih.gov By linking it to an electron-donor group that is part of a crown ether, a "push-pull" dye can be created. nih.gov The binding of a metal cation by the crown ether modulates the electronic properties of the donor, which in turn alters the optical properties (color or fluorescence) of the entire molecule, allowing for visual or spectroscopic detection of the ion. nih.gov The synthesis of such systems has been achieved through Claisen-Schmidt condensation, demonstrating the feasibility of incorporating the indene-dione core into these functional supramolecular assemblies. nih.gov
Design of Optoelectronic and Photophysical Systems based on the Core Structure
The electron-accepting nature of the 1,3-indandione core is a key feature being exploited in the design of novel materials for optoelectronics. nih.gov By coupling this acceptor unit with various electron-donating (donor) moieties, researchers can create molecules with tailored photophysical properties suitable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.
The design principle often revolves around creating donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) architectures. The this compound molecule is an ideal starting point, where the bromo-group can be replaced with a donor group via cross-coupling chemistry. Studies on analogous systems have shown that the energy levels and band gaps of these materials can be finely tuned by changing the strength of the acceptor unit. mdpi.com For example, using 1,1-dicyanomethylene-3-indanone, a powerful electron-withdrawing group related to the indene-dione core, leads to a significant bathochromic (red) shift in absorption and a lower energy gap, which is desirable for capturing more of the solar spectrum. mdpi.com
The photophysical properties, including absorption maxima, fluorescence quantum yields, and excited-state lifetimes, are critically dependent on the molecular structure. nih.govresearchgate.net For example, in a series of perylene (B46583) derivatives substituted with an increasing number of donor amines, a systematic shift in absorption wavelength and orbital energies was observed. nih.gov Similar structure-property relationship studies on systems incorporating the 2-phenyl-1H-indene-1,3(2H)-dione core will be essential for optimizing materials for specific optoelectronic applications. researchgate.net
Table 2: Photophysical Properties of Donor-Acceptor Systems with Indanone-like Acceptors
| Donor Moiety | Acceptor Moiety | System Type | Key Photophysical Observation | Reference |
|---|---|---|---|---|
| 2,2′-bi[3,2-b]thienothiophene | 1,1-dicyanomethylene-3-indanone | A-D-A | Largest bathochromic shift and lowest band gap among tested acceptors. | mdpi.com |
| Bis(para-methoxyphenyl)amine | Perylene | D-A | Decreasing charge transfer character with an increasing number of donor groups. | nih.gov |
| Thiophene (B33073) | 1,3,4-Oxadiazole | D-A-D | High fluorescence quantum yields and thermal stability. | researchgate.net |
Computational Design and Prediction of New Reactivity Profiles
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of molecules like this compound before engaging in extensive lab work. These in silico studies provide deep mechanistic insights and can guide the rational design of new reactions and materials.
One of the key applications is the prediction of reaction selectivity. For instance, the mechanism, regioselectivity, and stereoselectivity of [3+2] cycloaddition reactions involving indene-dione derivatives have been successfully studied using DFT. researchgate.net By calculating the energies of different transition states and intermediates, researchers can determine the most favorable reaction pathway. researchgate.net Analysis of global reactivity indices, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), allows for the characterization of the molecule as a nucleophile or electrophile, predicting its reactivity in various polar reactions. researchgate.net
Computational methods are also used to:
Predict Spectroscopic Properties: Calculation of UV-Vis absorption spectra, which can be correlated with experimental data to confirm structures.
Model Electronic Structure: Understanding the distribution of electron density and the nature of molecular orbitals helps in designing molecules for optoelectronic applications, such as predicting the charge transfer character. nih.gov
Screen Potential Derivatives: Virtual libraries of analogues can be created by computationally modifying the parent structure, and their properties can be predicted to identify the most promising candidates for synthesis.
A typical computational study might involve geometry optimization followed by frequency calculations using a specific functional (e.g., MPWB1K) and basis set (e.g., 6-31G(d)) to accurately model the system in the gas phase or in a solvent. researchgate.net
Strategies for Expanding the Chemical Diversity of this compound Analogues
Expanding the chemical space around the this compound core is essential for developing structure-activity relationships and discovering new functionalities. Several strategic sites on the molecule can be targeted for modification.
Functionalization at the Bromine Site: The C-Br bond is the most versatile handle for diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles.
Modification at the C2 Position: The methylene (B1212753) bridge (C2) is flanked by two electron-withdrawing carbonyl groups, making its protons acidic. This site can be readily functionalized.
Knoevenagel Condensation: Reaction with aldehydes or ketones under basic or acidic conditions to form exocyclic double bonds, creating extended conjugated systems. nih.gov
Alkylation/Acylation: Deprotonation with a suitable base followed by reaction with an electrophile can introduce various alkyl or acyl groups at the C2 position.
Reactions of the Carbonyl Groups: The two ketone functionalities can be transformed to expand diversity.
Reduction: Selective or full reduction of the carbonyls can yield alcohols or diols, introducing new chiral centers.
Wittig Reaction: Conversion of one or both carbonyls to alkenes.
Cyclocondensation: Reaction with dinucleophiles, such as hydrazines or hydroxylamine, to form fused heterocyclic systems. For example, 2-bromo-2-phenyl-1H-indene-1,3(2H)-diones undergo cyclocondensation with 2-aminobenzenethiols to form complex thiazine (B8601807) derivatives. researchgate.net
These strategies, often used in combination, allow for the systematic synthesis of a large library of analogues from a single starting material, facilitating the exploration of new chemical properties and biological activities.
Q & A
Q. What are the optimal synthetic routes for 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves a TP-C reaction (tandem phosphorylation-cyclization) between 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione and 3-bromobenzoyl chloride. Key parameters include:
- Reagents : Me2PhP (catalyst), Et3N (base), anhydrous THF (solvent).
- Conditions : 30°C for 0.5 hours .
- Purification : Column chromatography (SiO2, Hexanes:EtOAc = 70:30) yields a pale yellow solid with 82% purity .
Critical factors : Solvent choice (anhydrous conditions prevent hydrolysis), stoichiometric ratios (1.2 equiv. of benzoyl chloride), and reaction time (overextension leads to byproducts).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 190–200 ppm). The bromophenyl group induces distinct splitting patterns due to anisotropic effects .
- HRMS : Confirm molecular weight (expected [M+H]<sup>+</sup> at m/z 383.1) and isotopic distribution from bromine .
- XRD : Resolve crystal packing and confirm stereoelectronic effects of the bromine substituent .
Intermediate/Advanced Questions
Q. How does the bromine substituent at the 3-position influence the compound’s electronic structure and reactivity?
The 3-bromophenyl group introduces electron-withdrawing effects , polarizing the indene-dione core and enhancing electrophilicity at the carbonyl groups. This facilitates nucleophilic additions (e.g., Grignard reactions) or cycloadditions. Computational studies (DFT/B3LYP) show:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may arise from:
- Purity : Residual solvents (e.g., THF) or unreacted starting materials (e.g., chromene derivatives) can skew assays. Validate via HPLC (>95% purity) .
- Solubility : Use DMSO co-solvents (<1% v/v) to prevent aggregation in aqueous media .
- Assay specificity : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify selective mechanisms .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced photostability?
Leverage TD-DFT to predict UV-Vis absorption spectra and identify degradation pathways:
- Simulate excited-state dynamics: Bromine’s spin-orbit coupling may stabilize triplet states, reducing photobleaching .
- Compare with fluorinated analogs (e.g., 4-fluoro derivatives) to optimize π-stacking and reduce π-π aggregation .
Experimental validation : Perform laser flash photolysis (λ = 253.7 nm) to measure transient absorption kinetics .
Q. What mechanistic insights explain its role in organic semiconductor applications?
The compound’s planar conjugated system enables charge transport in thin-film devices. Key findings:
- Morphology : Fluorination at the indene-dione core (e.g., 4,7-difluoro analogs) improves domain purity and vertical phase distribution, boosting PCE from 8.3% to 11.3% in solar cells .
- Electron mobility : Bromine’s inductive effect lowers LUMO (-3.1 eV), enhancing electron injection into PCBM layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
